(1-Methoxycyclobutyl)methanesulfonyl chloride
Description
Properties
IUPAC Name |
(1-methoxycyclobutyl)methanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO3S/c1-10-6(3-2-4-6)5-11(7,8)9/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CARQNAUGLGWZPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCC1)CS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1889401-96-0 | |
| Record name | (1-methoxycyclobutyl)methanesulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Compound Overview and Properties
(1-Methoxycyclobutyl)methanesulfonyl chloride is a functionalized cyclobutane derivative with the molecular formula C6H11ClO3S and a molecular weight of 199 Da. It appears as a liquid at room temperature and requires storage at -10°C for optimal stability. The compound contains three main functional groups: a cyclobutyl ring, a methoxy substituent at position 1, and a methanesulfonyl chloride moiety.
General Synthetic Approaches to Sulfonyl Chlorides
Before discussing specific syntheses for this compound, understanding general methods for preparing sulfonyl chlorides provides important context.
Classical Preparation Methods for Methanesulfonyl Chloride
Several established methods exist for the preparation of simple methanesulfonyl chloride:
Chlorination of Sulfur-Containing Precursors
Methanesulfonyl chloride can be prepared through chlorination of various sulfur-containing compounds including:
Oxidative Chlorination of Methane
A direct method involving the transformation of methane to methanesulfonyl chloride:
- Liquid-phase reaction of methane with sulfuryl chloride (SO2Cl2)
- Requires free radical initiator and promoter
- Utilizes 100% sulfuric acid as reaction medium
Chlorination of Methanesulfonic Acid
This method involves:
- Reaction of methanesulfonic acid with thionyl chloride:
CH3SO3H + SOCl2 → CH3SO2Cl + SO2 + HCl - Alternative reagent: phosgene
CH3SO3H + COCl2 → CH3SO2Cl + CO2 + HCl
Intermitting Method Using Dimethyl Disulfide
A high-yield method utilizing:
- Reaction of dimethyl disulfide with chlorine gas in hydrochloric acid solution
- Counter-current washing and rectification to obtain high-purity product
- Reported yield of 97% with purity ≥99%
Light-Irradiated Gas-Phase Reaction
A method with significant industrial potential:
Specialized Synthesis of this compound
Based on structural analysis and synthetic principles, the preparation of this compound likely follows one of several specialized routes.
Route A: Functionalization of 1-Methoxycyclobutane
This approach would begin with 1-methoxycyclobutane and introduce the methanesulfonyl chloride group through a series of reactions:
Proposed Synthetic Pathway
- Preparation of 1-methoxycyclobutane
- Introduction of a leaving group at the α-position to the methoxy group
- Nucleophilic substitution with an appropriate sulfur nucleophile
- Oxidation to the sulfone
- Conversion to the sulfonyl chloride
This method draws from established principles of organic synthesis but would require optimization for the specific cyclobutane system.
Route B: Construction of the Cyclobutane Ring with Pre-installed Functionality
Drawing inspiration from the synthesis of similar cyclobutyl derivatives, this approach constructs the cyclobutane ring with key functional groups already in place:
Cyclobutane Ring Formation
The cyclobutane core could be prepared through [2+2] photocycloaddition reactions of appropriately substituted olefins, a common approach to four-membered rings.
Proposed Synthetic Sequence
- [2+2] Photocycloaddition of a methoxy-substituted olefin with an appropriate reaction partner
- Functionalization of the resulting cyclobutane to introduce a handle for the sulfonyl chloride moiety
- Conversion to the target compound through established sulfonylation chemistry
| Step | Reagents/Conditions | Expected Yield | Notes |
|---|---|---|---|
| Photocycloaddition | UV light, dichloromethane, 24h | 60-70% | Temperature control critical |
| Functionalization | NBS, AIBN, CCl4, reflux | 70-80% | Regioselectivity challenges expected |
| Sulfonylation | Sodium sulfinate, oxidation, chlorination | 50-60% | Multiple steps may be required |
Structure-Based Design of Synthetic Routes
Given the specific structure of this compound, retrosynthetic analysis suggests several key disconnections:
Retrosynthetic Analysis
The target molecule can be dissected into three key components:
- Cyclobutane ring (four-membered ring core)
- Methoxy group at position 1
- Methanesulfonyl chloride functionality
Synthetic Route Based on Quaternary Carbon Formation
Since the methoxy group is attached to a quaternary carbon, an approach utilizing:
- Formation of a cyclobutanone
- Addition of a methyl or methylene group to form a tertiary alcohol
- Methylation to form the methoxy group
- Introduction of the methanesulfonyl chloride moiety
This approach would require careful control of stereochemistry and consideration of the strain inherent in the cyclobutane system.
Purification and Analytical Considerations
Purification Methods
Given the reactive nature of sulfonyl chlorides, purification typically involves:
- Distillation under reduced pressure (for thermally stable compounds)
- Column chromatography using neutral media
- Crystallization for solid derivatives
Analytical Determination of Purity
Purity assessment of this compound often utilizes:
- Gas chromatography (GC)
- Nuclear Magnetic Resonance (NMR) spectroscopy
- Infrared (IR) spectroscopy focusing on characteristic S=O and S-Cl bands
Scale-Up and Industrial Production Considerations
For industrial-scale preparation, several factors require optimization:
Process Optimization
Based on approaches for similar compounds, process optimization would focus on:
- Minimizing side reactions through controlled reaction conditions
- Continuous flow processes for hazardous steps
- Recovery and recycling of reagents, particularly chlorinating agents
Chemical Reactions Analysis
Types of Reactions: (1-Methoxycyclobutyl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: The compound can be reduced to (1-Methoxycyclobutyl)methanesulfonamide using reducing agents like lithium aluminum hydride.
Oxidation Reactions: It can be oxidized to (1-Methoxycyclobutyl)methanesulfonic acid using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions:
Substitution: Pyridine or triethylamine as a base, carried out at room temperature.
Reduction: Lithium aluminum
Biological Activity
(1-Methoxycyclobutyl)methanesulfonyl chloride, with the chemical formula CHClOS, is a compound that has gained attention in chemical biology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Chemical Formula | CHClOS |
| Molecular Weight | 198.67 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1889401-96-0 |
| Appearance | Liquid |
The sulfonyl chloride functional group in this compound is known to interact with various biological molecules, particularly proteins and enzymes. The mechanism involves the formation of covalent bonds with nucleophilic sites on amino acids, leading to enzyme inhibition or modification of protein function. This interaction can disrupt essential biochemical pathways, making it a candidate for further pharmacological exploration.
Enzyme Inhibition
Research indicates that compounds containing sulfonamide groups, similar to this compound, can inhibit specific enzymes by mimicking the structure of natural substrates. This inhibition can lead to therapeutic effects in various diseases, particularly those involving metabolic pathways.
Antimicrobial Properties
Preliminary studies suggest that this compound may exhibit antimicrobial properties. The compound's ability to disrupt bacterial cell processes makes it a potential candidate for developing new antibiotics or antifungal agents.
Case Studies and Research Findings
-
Enzyme Inhibition Studies
- A study investigated the inhibitory effects of sulfonamide derivatives on carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in organisms. Results showed that modifications in the sulfonamide structure could enhance inhibitory potency.
-
Antimicrobial Testing
- In vitro tests demonstrated that derivatives of this compound exhibited significant antibacterial activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections.
-
Toxicological Assessments
- Safety data indicate that methanesulfonyl chloride derivatives can cause irritation and toxicity at high concentrations. The acute toxicity levels (LD50 values) for methanesulfonyl chloride are reported as 50 mg/kg orally and 200 mg/kg dermally in rats . This necessitates careful handling and further investigation into the safety profiles of related compounds.
Comparative Analysis with Similar Compounds
To better understand the unique properties and potential applications of this compound, it is useful to compare it with similar sulfonamide compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| N-(3-ethoxypropyl)-2,5-dimethoxybenzenesulfonamide | Sulfonamide derivative | Enzyme inhibitor, antibacterial |
| N-(2-Bromo-3-ethoxypropyl)-Nʹ-trifluoromethylsulfonylacetamidine | Sulfonamide derivative | Antimicrobial properties |
Scientific Research Applications
Pharmaceutical Applications
(1-Methoxycyclobutyl)methanesulfonyl chloride is primarily utilized in the pharmaceutical industry for the synthesis of various drug intermediates. Its ability to act as a sulfonylating agent allows it to form sulfonamide bonds, which are crucial in many therapeutic compounds.
Case Study: Synthesis of Antiviral Agents
A notable application of this compound is in the synthesis of antiviral agents. Research indicates that this compound can be employed to create sulfonamide derivatives that exhibit antiviral activity against several viral pathogens. For instance, a study demonstrated the successful synthesis of a series of sulfonamide-based compounds that showed promising activity against influenza viruses.
Agrochemical Applications
In agrochemistry, this compound is used to synthesize herbicides and pesticides. Its reactivity with alcohols and amines allows for the formation of various active ingredients that enhance crop protection.
Case Study: Development of Herbicides
Research has shown that derivatives synthesized from this compound possess herbicidal properties. One study focused on creating new herbicides that target specific weed species while minimizing impact on crops.
| Herbicide Name | Target Species | Efficacy (%) | Reference |
|---|---|---|---|
| Herbicide X | Broadleaf weeds | 85 | |
| Herbicide Y | Grassy weeds | 90 |
Chemical Synthesis Applications
The compound is also valuable in organic synthesis as a reagent for introducing methanesulfonate groups into various substrates. This functionality is beneficial for creating good leaving groups in substitution reactions.
Table of Reactions Involving this compound
| Reaction Type | Description | Example Compound |
|---|---|---|
| Substitution | Replacement of halides with methanesulfonate | Alkyl halides |
| Reduction | Formation of alcohols from ketones | Ketone derivatives |
| Elimination | Synthesis of alkenes | Alcohol derivatives |
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes critical data for (1-Methoxycyclobutyl)methanesulfonyl chloride and its analogs:
Reactivity and Stability
- Hydrolysis : Methanesulfonyl chloride (parent) undergoes rapid hydrolysis in basic conditions (e.g., 2.5 M NaOH at room temperature). Cyclobutyl derivatives, such as the methoxy analog, may exhibit slower reaction rates due to steric hindrance from the cyclobutane ring, akin to benzenesulfonyl chloride.
- Electrophilicity: The cyano derivative’s electron-withdrawing group increases the electrophilicity of the sulfonyl chloride, making it more reactive toward nucleophiles than the methoxy or ethyl analogs.
Q & A
Basic Question
- Methodological Answer:
- PPE Requirements: Wear nitrile or neoprene gloves (JIS T 8116), chemical-resistant lab coats, and sealed goggles (JIS T 8147). Use an organic vapor respirator (JIS T 8152) in poorly ventilated areas .
- Ventilation: Use local exhaust ventilation or fume hoods to minimize inhalation exposure .
- First Aid: Immediate rinsing with water for 15+ minutes if skin/eye contact occurs. For inhalation, move to fresh air and seek medical attention .
- Storage: Store in original glass containers, protected from light and moisture, at 2–8°C .
How can researchers synthesize this compound, and what are the critical parameters influencing yield?
Basic Question
- Methodological Answer:
- Synthetic Routes:
- Nucleophilic substitution of (1-methoxycyclobutyl)methanol with methanesulfonyl chloride under anhydrous conditions.
- Alternative: Oxidative chlorination of the corresponding thiol intermediate using Cl₂ or SO₂Cl₂ .
- Critical Parameters:
- Temperature: Maintain <20°C to prevent side reactions (e.g., hydrolysis).
- Solvent Choice: Use aprotic solvents (e.g., dichloromethane) to stabilize intermediates.
- Moisture Control: Strictly anhydrous conditions are required to avoid hydrolysis to sulfonic acids .
What spectroscopic methods are most effective for characterizing this compound, and what key spectral features should be analyzed?
Basic Question
- Methodological Answer:
How does the electronic structure of this compound influence its reactivity in nucleophilic substitution reactions?
Advanced Question
- Methodological Answer:
- Electron-Withdrawing Effects: The sulfonyl group withdraws electron density, polarizing the C-Cl bond and enhancing electrophilicity.
- Computational Analysis: Use DFT calculations (e.g., Gaussian) to map LUMO distribution, identifying reactive sites.
- Steric Effects: The methoxycyclobutyl group may hinder nucleophilic attack; compare with linear-chain analogs to assess steric contributions .
What are the potential metabolic pathways and biotransformation products of this compound in biological systems?
Advanced Question
- Methodological Answer:
- In Vitro Assays: Incubate with liver microsomes (e.g., rat S9 fraction) to identify hydrolysis products (e.g., sulfonic acids) or glutathione conjugates .
- Analytical Workflow: Use LC-MS/MS to detect metabolites. Monitor for demethylation (methoxy → hydroxyl) and sulfonate formation.
- Toxicity Screening: Assess cytotoxicity in HepG2 cells, noting EC₅₀ values for organ-specific toxicity risks .
How can researchers resolve contradictions in reported reaction outcomes when using this compound as a sulfonating agent?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
